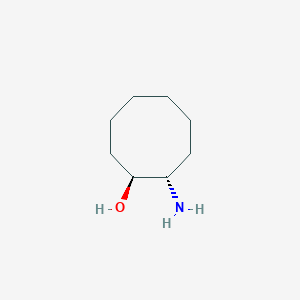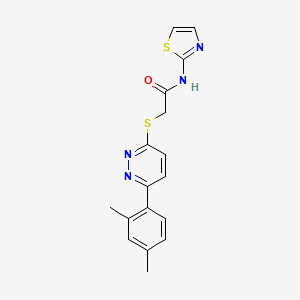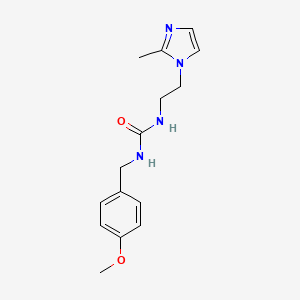
(2E)-3-(2-Chloro-4-isopropoxy-5-methoxyphenyl)acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-(2-Chloro-4-isopropoxy-5-methoxyphenyl)acrylic acid, also known as Cimicoxib, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used in veterinary medicine to treat pain and inflammation in dogs. Cimicoxib is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins, which play a key role in the inflammatory response.
Mecanismo De Acción
(2E)-3-(2-Chloro-4-isopropoxy-5-methoxyphenyl)acrylic acid works by selectively inhibiting COX-2, the enzyme responsible for the production of prostaglandins that contribute to the inflammatory response. By reducing the production of these inflammatory mediators, (2E)-3-(2-Chloro-4-isopropoxy-5-methoxyphenyl)acrylic acid is able to alleviate pain and inflammation in affected tissues.
Biochemical and Physiological Effects:
(2E)-3-(2-Chloro-4-isopropoxy-5-methoxyphenyl)acrylic acid has been shown to have a number of biochemical and physiological effects in dogs. These include reducing the production of prostaglandins, decreasing the expression of inflammatory cytokines, and reducing the activity of neutrophils and other immune cells involved in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2E)-3-(2-Chloro-4-isopropoxy-5-methoxyphenyl)acrylic acid in laboratory experiments is its selectivity for COX-2, which allows researchers to specifically target the inflammatory response without affecting other physiological processes. However, one limitation of using (2E)-3-(2-Chloro-4-isopropoxy-5-methoxyphenyl)acrylic acid is that it has only been tested in dogs, and its efficacy and safety in other animal species or in humans is not yet known.
Direcciones Futuras
There are several potential future directions for research on (2E)-3-(2-Chloro-4-isopropoxy-5-methoxyphenyl)acrylic acid. One area of interest is the development of new formulations or delivery methods that could improve the drug's efficacy or reduce its side effects. Another potential direction is the investigation of (2E)-3-(2-Chloro-4-isopropoxy-5-methoxyphenyl)acrylic acid's effects on other physiological processes beyond the inflammatory response, such as its potential anti-cancer properties. Finally, further research is needed to determine the safety and efficacy of (2E)-3-(2-Chloro-4-isopropoxy-5-methoxyphenyl)acrylic acid in other animal species and in humans.
Métodos De Síntesis
The synthesis of (2E)-3-(2-Chloro-4-isopropoxy-5-methoxyphenyl)acrylic acid involves several steps, including the preparation of the starting materials, the formation of the key intermediate, and the final coupling reaction to form the desired product. The synthesis of (2E)-3-(2-Chloro-4-isopropoxy-5-methoxyphenyl)acrylic acid has been described in detail in several scientific publications, including a patent application filed by the drug's manufacturer.
Aplicaciones Científicas De Investigación
(2E)-3-(2-Chloro-4-isopropoxy-5-methoxyphenyl)acrylic acid has been the subject of several scientific studies investigating its efficacy and safety in the treatment of pain and inflammation in dogs. These studies have shown that (2E)-3-(2-Chloro-4-isopropoxy-5-methoxyphenyl)acrylic acid is effective in reducing pain and inflammation associated with a variety of conditions, including osteoarthritis, soft tissue injuries, and post-operative pain.
Propiedades
IUPAC Name |
(E)-3-(2-chloro-5-methoxy-4-propan-2-yloxyphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO4/c1-8(2)18-12-7-10(14)9(4-5-13(15)16)6-11(12)17-3/h4-8H,1-3H3,(H,15,16)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGFYKAZOMMOSGF-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1)Cl)C=CC(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C=C(C(=C1)Cl)/C=C/C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(dimethylamino)propyl]-N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2992331.png)

![N-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine](/img/structure/B2992333.png)

![(E)-N-(5-(3-(furan-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2992336.png)
![1-(4-fluorophenyl)-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2992338.png)

![Ethyl 3-{[(5-methoxy-2,4-dimethylphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate](/img/structure/B2992342.png)

![N-Benzylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B2992345.png)


